molecular formula C19H28N6O B6457077 4-tert-butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549047-41-6

4-tert-butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6457077
CAS No.: 2549047-41-6
M. Wt: 356.5 g/mol
InChI Key: SLNGWPFEQPVGGI-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a tert-butyl group at position 4, a cyclopropyl substituent at position 2, and a piperazine moiety at position 4. The piperazine is further functionalized with a 5-methyl-1,3,4-oxadiazole ring via a methylene linker.

Properties

IUPAC Name

2-[[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-13-22-23-17(26-13)12-24-7-9-25(10-8-24)16-11-15(19(2,3)4)20-18(21-16)14-5-6-14/h11,14H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNGWPFEQPVGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic molecule notable for its potential biological activities. This compound integrates multiple heterocyclic structures, including pyrimidine, piperazine, and oxadiazole, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Molecular Characteristics

  • Molecular Formula : C20H29N5O
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 2549047-41-6

The molecular structure features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a 5-methyl-1,3,4-oxadiazole. This unique combination of functional groups enhances the compound's versatility and potential therapeutic applications.

Structural Components

Component TypeKey FeaturesUnique Aspects
PyrimidineCore structure with nitrogen atomsVersatile in drug design
PiperazineKnown for psychoactive propertiesPotential for CNS-targeted therapies
OxadiazoleExhibits diverse biological activitiesAntimicrobial and anticancer potential

The biological activity of This compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease processes. The presence of the oxadiazole moiety suggests potential antimicrobial and anticancer activities, as oxadiazole derivatives have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The compound's structural similarity to known antimicrobial agents suggests it may exhibit comparable efficacy.

Anticancer Potential

The integration of the pyrimidine and oxadiazole structures may enhance the anticancer activity of this compound:

  • Preliminary studies show that similar compounds can induce cytotoxic effects on cancer cell lines .
  • Molecular docking studies have indicated favorable binding affinities to targets involved in cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxadiazole derivatives against Mycobacterium bovis. The results indicated strong inhibitory effects, suggesting that modifications to the oxadiazole moiety could enhance activity against resistant strains .
  • Anticancer Activity : Another investigation focused on novel derivatives containing oxadiazole rings. These compounds demonstrated significant cytotoxicity against multiple cancer cell lines, prompting further exploration into their mechanisms of action .

Synthetic Routes

The synthesis of This compound can be achieved through several methods:

  • Construction of the pyrimidine core.
  • Introduction of the piperazine group.
  • Functionalization with the oxadiazole derivative.

These synthetic pathways require optimization to ensure high yields and purity.

Reactivity and Stability

The compound exhibits typical reactivity patterns associated with heterocycles, which include:

  • Stability under varying pH levels.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in the heterocycles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas due to its structural characteristics that enhance biological activity:

  • Anticancer Activity : Research indicates that similar pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : Compounds with oxadiazole moieties have been associated with antimicrobial effects against various pathogens.
  • Neurological Applications : The piperazine component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of pyrimidine derivatives, including similar compounds to 4-tert-butyl-2-cyclopropyl-6-{4-[...]} in vitro. Results indicated significant inhibition of tumor cell growth, suggesting that structural modifications enhance potency against cancer cells.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of related oxadiazole-containing compounds. The findings demonstrated effective inhibition of bacterial growth, particularly against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature 4-tert-Butyl-2-cyclopropyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine
Pyrimidine substituents 4-tert-butyl, 2-cyclopropyl Undisclosed (likely less sterically bulky)
Piperazine-linked group 5-methyl-1,3,4-oxadiazole 1,3-Benzodioxole
Key heterocycle properties Oxadiazole: planar, polar, metabolic stability Benzodioxole: bicyclic, lipophilic, π-π stacking potential
Calculated logP (estimated) ~3.5 (moderate lipophilicity) ~2.8 (lower due to benzodioxole’s oxygen density)
Hydrogen bond acceptors 8 (pyrimidine N, oxadiazole O/N, piperazine N) 7 (pyrimidine N, benzodioxole O, piperazine N)

Conformational Analysis

provides crystallographic data for the benzodioxole derivative, revealing N4—C6—C5 bond angles of 111.51° and C6—C5—H5A angles of 109.5°, indicating a tetrahedral geometry around the piperazine nitrogen.

Pharmacological Implications

  • Oxadiazole vs. Benzodioxole : The 5-methyl-1,3,4-oxadiazole group in the main compound may enhance metabolic stability compared to the benzodioxole’s ether linkages, which are prone to oxidative cleavage. However, the benzodioxole’s aromaticity could improve target binding via π-π interactions .

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